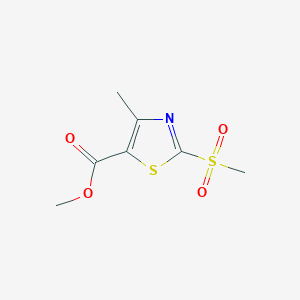

Methyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate

Description

Properties

Molecular Formula |

C7H9NO4S2 |

|---|---|

Molecular Weight |

235.3 g/mol |

IUPAC Name |

methyl 4-methyl-2-methylsulfonyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C7H9NO4S2/c1-4-5(6(9)12-2)13-7(8-4)14(3,10)11/h1-3H3 |

InChI Key |

QXPYPMZZFPJRHX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)S(=O)(=O)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes to the Thiazole Core and Substituted Esters

The thiazole nucleus in methyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate is typically constructed through cyclization reactions involving halo-substituted acetoacetates and thioacetamide derivatives. A key patented process describes the reaction of alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide in the presence of an amine base (preferably triethylamine) in acetonitrile solvent. This reaction proceeds via cyclization followed by dehydration to yield alkyl 4-halomethyl-2-methylthiazole-5-carboxylates, which are important intermediates for further functionalization.

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| Cyclization | Alkyl 4-(halo)-2-chloroacetoacetate + Thioacetamide + Amine | Acetonitrile, room temperature | Formation of alkyl 4-halomethyl-2-methylthiazole-5-carboxylate |

| Dehydration | Same as above | Ambient, acid catalysis avoided | Completion of thiazole ring formation |

This method avoids harsh acid catalysis and uses mild conditions, improving yield and purity.

Introduction of the Methanesulfonyl Group

The methanesulfonyl substituent at the 2-position of the thiazole ring is introduced via substitution reactions on the corresponding 2-halogenated thiazole intermediate. While direct literature on this compound is limited, analogous sulfonylation methods involve nucleophilic substitution of halides by methanesulfonyl nucleophiles or oxidation of methylthio groups to methanesulfonyl groups using oxidants such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of catalysts.

Preparation of 4-Methyl-5-Formyl and Carboxylate Derivatives as Precursors

The methyl ester group at the 5-position is obtained by esterification of 4-methyl-5-carboxythiazole derivatives. Several eco-friendly and industrially viable methods have been developed for preparing 4-methyl-5-formyl-thiazole and its esters, which serve as key intermediates.

A notable method involves the Pd/BaSO4-catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride in refluxing xylene, yielding 4-methyl-5-formyl-thiazole with high purity and yield. This process is advantageous due to its eco-friendliness and scalability compared to traditional oxidation or reduction methods.

| Parameter | Observations |

|---|---|

| Catalyst | Palladium on barium sulfate (Pd/BaSO4), 7.5% Pd content, 5 μm BaSO4 particle size |

| Solvent | Xylene |

| Temperature | Reflux (~140 °C) |

| Yield | High, with purity by HPLC of 97-98% |

| Advantages | Eco-friendly, industrially scalable, avoids toxic oxidants |

This intermediate can then be converted to the methyl ester by standard esterification protocols using methanol and acid catalysts or via direct methylation of the acid chloride.

Oxidation and Functional Group Transformations

Oxidation of 4-methyl-5-(hydroxymethyl)thiazole to 4-methyl-5-formyl-thiazole has been achieved using sodium hypochlorite in the presence of TEMPO and potassium bromide at low temperatures (0-2 °C). This method provides a high purity product and avoids hazardous reagents like chromium(VI) compounds.

| Reagents | Conditions | Product Purity |

|---|---|---|

| Sodium hypochlorite, TEMPO, KBr | 0-2 °C, dichloromethane/water biphasic system | 97-98% by HPLC |

This oxidation step is crucial for preparing aldehyde intermediates that can be further elaborated into the desired carboxylate esters.

Summary Table of Key Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| Thiazole ring formation | Alkyl 4-(halo)-2-chloroacetoacetate + Thioacetamide | Acetonitrile, amine base | Alkyl 4-halomethyl-2-methylthiazole-5-carboxylate | Mild, high-yielding |

| Methanesulfonyl introduction | 2-halomethyl thiazole derivative | Nucleophilic substitution or oxidation | 2-methanesulfonyl substituted thiazole | Requires controlled oxidation |

| Aldehyde formation | 4-methyl-5-(hydroxymethyl)thiazole | NaOCl, TEMPO, KBr, 0-2 °C | 4-methyl-5-formyl-thiazole | Eco-friendly oxidation |

| Esterification | 4-methyl-5-carboxylic acid chloride | Pd/BaSO4 catalyst, H2, reflux in xylene | 4-methyl-5-formyl-thiazole methyl ester | Industrially scalable |

Research Findings and Industrial Implications

- The Pd/BaSO4 catalyzed hydrogenation method is superior in terms of environmental impact and industrial applicability compared to older methods using chromium or manganese oxides.

- The use of sodium hypochlorite/TEMPO oxidation is a safer alternative to heavy metal oxidants, offering high selectivity and yield under mild conditions.

- The cyclization of halo-substituted acetoacetates with thioacetamide in the presence of amines provides a versatile and efficient route to the thiazole core, adaptable for various substituents.

- Challenges remain in the selective introduction of the methanesulfonyl group, often requiring careful control of oxidation states and reaction conditions to avoid over-oxidation or side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various thiazole derivatives .

Scientific Research Applications

Methyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications, including:

Medicinal Chemistry: It is used in the development of drugs with antimicrobial, antifungal, antiviral, and anticancer properties.

Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules.

Material Science: It is utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes, which can modulate biochemical pathways and enzyme activities . These interactions can lead to the activation or inhibition of specific receptors and enzymes, resulting in various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The methanesulfonyl group in the target compound enhances electrophilicity at position 2, facilitating nucleophilic substitution reactions. In contrast, bromo-substituted analogs (e.g., ) may undergo Suzuki or Ullmann couplings.

- Steric Effects: Bulky substituents like tert-butoxycarbonyl (Boc) in or benzimidazole-phenyl in may hinder rotational freedom or alter binding pocket interactions.

Ester Group Influence

- Methyl Esters: Generally exhibit faster hydrolysis rates compared to ethyl esters, impacting metabolic stability. Methyl esters are often preferred in prodrug designs for rapid activation.

- Ethyl Esters: Enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility. Ethyl derivatives (e.g., ) are common in medicinal chemistry for balanced pharmacokinetics.

Biological Activity

Methyl 2-methanesulfonyl-4-methyl-1,3-thiazole-5-carboxylate (MMSMT) is a compound of significant interest due to its diverse biological activities, particularly its potential as an antimicrobial agent. This article explores the biological activity of MMSMT, focusing on its mechanisms of action, efficacy against various pathogens, and relevant research findings.

Chemical Structure and Properties

MMSMT is characterized by the presence of a thiazole ring, a methanesulfonyl group, and a carboxylate moiety. This unique structure contributes to its biological properties, enhancing its interaction with biological targets.

The mechanism by which MMSMT exerts its biological effects primarily involves:

- Inhibition of Bacterial Cell Wall Synthesis : MMSMT targets enzymes involved in the synthesis of bacterial cell walls. The methanesulfonyl group enhances binding affinity to these enzymes, leading to effective inhibition.

- Antimicrobial Activity : Studies indicate that MMSMT has broad-spectrum antimicrobial properties, making it a candidate for antibiotic development.

Antimicrobial Efficacy

MMSMT has shown promising results in various studies regarding its antimicrobial activity:

- Minimum Inhibitory Concentration (MIC) : Research indicates that MMSMT exhibits potent antibacterial activity with MIC values ranging from 1.95 µg/mL to 15.62 µg/mL against several strains of Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .

- Minimum Bactericidal Concentration (MBC) : The MBC values for MMSMT were found to be between 3.91 µg/mL and 62.5 µg/mL, indicating its effectiveness in killing bacteria at low concentrations .

Comparative Analysis with Similar Compounds

To understand the uniqueness of MMSMT's biological activity, a comparison with similar compounds is essential:

| Compound Name | Structure Features | MIC Range (µg/mL) | MBC Range (µg/mL) |

|---|---|---|---|

| MMSMT | Methanesulfonyl + Thiazole | 1.95 - 15.62 | 3.91 - 62.5 |

| 2-Methyl-1,3-thiazole-5-carboxylic acid | Lacks methanesulfonyl group | >1000 | >1000 |

| Ethyl 4-methyl-2-[(methylsulfonyl)amino]-1,3-thiazole-5-carboxylate | Similar thiazole structure | Not specified | Not specified |

This table illustrates that MMSMT’s unique methanesulfonyl group significantly enhances its antimicrobial potency compared to similar thiazole derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activity of MMSMT:

- Study on Antimicrobial Properties : A comprehensive study evaluated the in vitro antimicrobial activity of MMSMT against various bacterial strains. The results demonstrated that it was particularly effective against resistant strains of Staphylococcus aureus, outperforming traditional antibiotics like nitrofurantoin .

- Mechanistic Studies : Further research focused on elucidating the molecular targets of MMSMT within bacterial cells. It was found that MMSMT disrupts the integrity of the bacterial cell wall by inhibiting specific transpeptidase enzymes involved in peptidoglycan cross-linking.

- Potential in Drug Development : Given its efficacy against resistant bacterial strains, MMSMT is being explored as a lead compound for new antibiotic formulations aimed at treating infections caused by multidrug-resistant bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.